N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide is an organic compound characterized by the presence of both ethoxy and nitro functional groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide typically involves a multi-step process:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the ethoxylated nitro compound with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(4-ethoxyphenyl)-2-(4-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the ethoxy group may influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2-(4-aminophenyl)propanamide: Similar structure but with an amine group instead of a nitro group.
N-(4-methoxyphenyl)-2-(4-nitrophenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide is unique due to the combination of ethoxy and nitro groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-10-6-14(7-11-16)18-17(20)12(2)13-4-8-15(9-5-13)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFXFPBFMHRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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